![molecular formula C8H7BrN2O3 B2574656 [(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid CAS No. 626210-64-8](/img/structure/B2574656.png)

[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

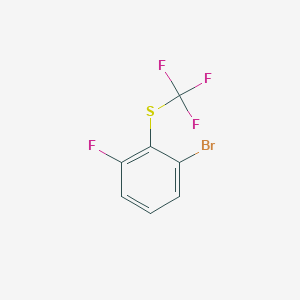

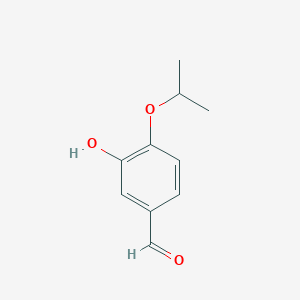

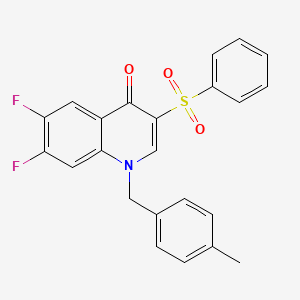

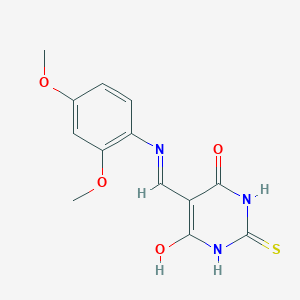

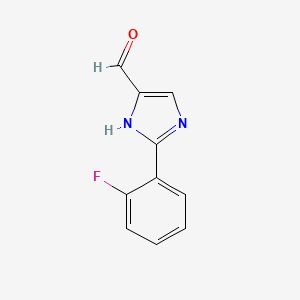

“[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound also contains a bromine atom attached to the pyridine ring, an acetic acid moiety, and an amino group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Molecular Structure Analysis

The molecular structure of “[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid” can be deduced from its name. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 5-position of the pyridine ring is substituted with a bromine atom. The 3-position of the pyridine ring is attached to a carbonyl group (C=O), which is further connected to an amino group (NH2) and an acetic acid moiety (CH3COOH) .

Chemical Reactions Analysis

The chemical reactions involving “[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid” or similar compounds can be quite diverse. For example, catalytic protodeboronation of pinacol boronic esters has been reported, which involves a radical approach . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid” can be inferred from its structure. For instance, the presence of the pyridine ring suggests that the compound could exhibit basicity . The bromine atom might make the compound relatively heavy and potentially reactive .

科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of indole derivatives, which are prevalent in a variety of pharmacologically active molecules. These derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The bromo and pyridine components of the molecule can be instrumental in creating new compounds with potential therapeutic applications.

Agriculture

Within the agricultural sector, the compound’s derivatives may serve as intermediates in the synthesis of plant growth regulators or pesticides. The boronic ester variants of pyridine, for instance, are valuable in creating new chemical entities that can protect crops from pests and diseases .

Industrial Chemistry

In industrial applications, [(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid derivatives are used in the development of novel materials and chemicals through processes like the Suzuki–Miyaura coupling . This coupling reaction is pivotal in creating complex organic compounds, which are essential in various manufacturing processes.

Biochemistry

Biochemically, the compound can be involved in protein modification or labeling studies due to its reactive groups, which can bind to amino acids or nucleotides. This makes it a valuable tool for probing biochemical pathways and understanding molecular interactions .

Pharmacology

Pharmacologically, the compound’s derivatives could be explored for drug delivery systems, especially in the design of prodrugs or as part of targeted therapy strategies. The bromo group, in particular, can be replaced by other pharmacophores during drug metabolism, potentially leading to active drug compounds .

作用機序

The mechanism of action of “[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid” would depend on its application. For instance, in the context of organic synthesis, the compound could potentially act as a building block for more complex molecules. The bromine atom could act as a leaving group, facilitating nucleophilic substitution reactions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(5-bromopyridine-3-carbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c9-6-1-5(2-10-3-6)8(14)11-4-7(12)13/h1-3H,4H2,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYJXEYEUCFMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B2574574.png)

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B2574580.png)

![N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2574583.png)

![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2574587.png)

![5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide](/img/structure/B2574590.png)